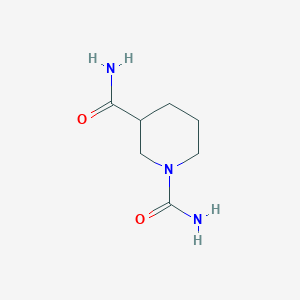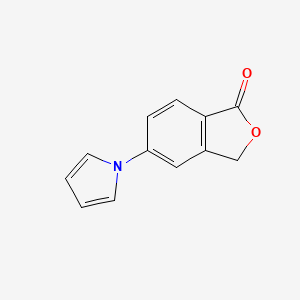![molecular formula C23H19NO7 B14944343 3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14944343.png)
3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole and 4-methoxyphenyl derivatives. Key steps in the synthesis may involve:
- Formation of the furo[3,2-c]pyran ring system through cyclization reactions.
- Introduction of the carboxamide group via amide bond formation.
- Functional group modifications to introduce the methoxy and methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-2-propen-1-one: Shares the benzodioxole and methoxyphenyl groups but differs in the core structure.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Similar benzodioxole group but different functional groups and core structure.
2-(1,3-benzodioxol-5-yl)ethanamine: Contains the benzodioxole group but has an amine functional group instead of the furo[3,2-c]pyran ring.
Uniqueness
The uniqueness of 3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H19NO7 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydrofuro[3,2-c]pyran-2-carboxamide |
InChI |
InChI=1S/C23H19NO7/c1-12-9-18-20(23(26)30-12)19(13-3-8-16-17(10-13)29-11-28-16)21(31-18)22(25)24-14-4-6-15(27-2)7-5-14/h3-10,19,21H,11H2,1-2H3,(H,24,25) |
InChI Key |
IPWCWSMWHNEKSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(O2)C(=O)NC3=CC=C(C=C3)OC)C4=CC5=C(C=C4)OCO5)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-1H-tetrazole](/img/structure/B14944266.png)
![(3Z,3'E)-N,N'-1,5-Pentanediylbis[3-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-2-oxopropanamide]](/img/structure/B14944267.png)
![3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14944279.png)
![3-[4-(cyclopentyloxy)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid](/img/structure/B14944290.png)
![2H-1-Benzopyran-2-one, 6,8-dichloro-3-[(4-methyl-1-piperazinyl)carbonyl]-](/img/structure/B14944302.png)
![4-(7-methoxy-1,3-benzodioxol-5-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B14944312.png)
![Ethyl 4-[({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B14944314.png)
![ethyl 4-[5-(4-chlorophenyl)-8-oxo-6-(pyridin-2-yl)-2,3,6,8-tetrahydropyrrolo[3,4-e][1,4]diazepin-7(1H)-yl]benzoate](/img/structure/B14944318.png)
![N-(4-Hydroxy-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-(phenylsulfanyl)acetamide](/img/structure/B14944329.png)
![1-benzyl-2-butyl-5-(methoxymethyl)-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14944330.png)
![1-ethyl-4-(1,2-oxazol-5-yl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14944337.png)
![N-[2-(4-benzoylphenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B14944351.png)

